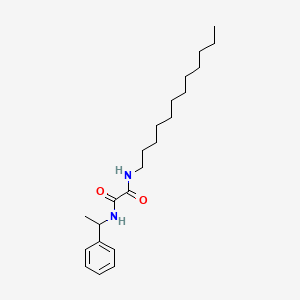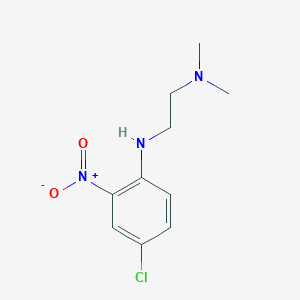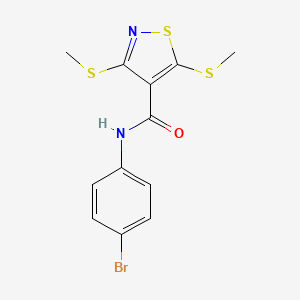![molecular formula C18H13BrN4S B11541784 (2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11541784.png)
(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-[4-(4-溴苯基)-1,3-噻唑-2-基][2-(4-甲基苯基)肼基亚甲基]乙腈是一种复杂的有机分子,具有噻唑环、溴苯基和肼基亚甲基部分。
准备方法
合成路线和反应条件
(2E)-[4-(4-溴苯基)-1,3-噻唑-2-基][2-(4-甲基苯基)肼基亚甲基]乙腈的合成通常涉及多步有机反应。一种常见的方法是从在酸性条件下用硫代氨基脲与4-溴苯甲醛反应制备噻唑环开始,形成4-(4-溴苯基)-1,3-噻唑-2-胺。然后在碱存在下将此中间体与4-甲基苯甲醛和丙二腈反应,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以提高产率和纯度。这可能包括使用连续流动反应器、催化剂的高通量筛选和溶剂优化。合成过程的可扩展性对于工业应用至关重要,确保该化合物可以以大批量生产,并保持一致的质量。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在噻唑环上,导致形成亚砜或砜。
还原: 还原反应可以针对腈基,将其转化为伯胺。
取代: 溴苯基允许进行各种取代反应,例如亲核芳香取代,其中溴原子被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用锂铝氢化物或催化氢化等还原剂。
取代: 在碱性条件下,通常使用胺、硫醇或醇盐等亲核试剂。
主要产物
氧化: 亚砜或砜。
还原: 伯胺。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子的构件。其独特的结构允许探索新的反应途径并开发新的合成方法。
生物学
在生物学研究中,该化合物的衍生物已显示出作为酶抑制剂的潜力,特别是针对激酶和蛋白酶。这使其成为研究细胞信号通路和疾病机制的宝贵工具。
医学
在医学上,该化合物及其衍生物正在研究其作为治疗剂的潜力。它们与特定生物靶标相互作用的能力使其成为药物开发的候选药物,特别是在治疗癌症和传染病方面。
工业
在工业领域,由于其稳定性和反应性,该化合物被用于开发先进材料,如聚合物和涂料。它也应用于染料和颜料的生产。
作用机制
(2E)-[4-(4-溴苯基)-1,3-噻唑-2-基][2-(4-甲基苯基)肼基亚甲基]乙腈的作用机制涉及其与特定分子靶标的相互作用。例如,在医药应用中,它可能通过与活性位点结合来抑制酶活性,从而阻止底物进入。噻唑环和溴苯基在这些相互作用中起着至关重要的作用,增强了化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
(2E)-1-(4-溴苯基)-3-(4-甲基苯基)-2-丙烯-1-酮: 与溴苯基和甲基苯基基团共享,但在核心结构上有所不同。
N-(4-(4-溴苯基)噻唑-2-基)-2-氯乙酰胺: 包含噻唑和溴苯基基团,但连接的官能团不同。
独特性
(2E)-[4-(4-溴苯基)-1,3-噻唑-2-基][2-(4-甲基苯基)肼基亚甲基]乙腈的不同之处在于它将噻唑环与肼基亚甲基部分结合在一起,提供了独特的反应性和结合特性。这使其在需要特定分子相互作用的应用中特别有价值,例如靶向药物设计和先进材料合成。
这份详细概述突出了(2E)-[4-(4-溴苯基)-1,3-噻唑-2-基][2-(4-甲基苯基)肼基亚甲基]乙腈在各个科学和工业领域的意义。其独特的结构和反应性为未来的研究和开发提供了无数可能性。
属性
分子式 |
C18H13BrN4S |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
(2E)-4-(4-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C18H13BrN4S/c1-12-2-8-15(9-3-12)22-23-16(10-20)18-21-17(11-24-18)13-4-6-14(19)7-5-13/h2-9,11,22H,1H3/b23-16+ |
InChI 键 |
ZHGUJCUOGIFDCD-XQNSMLJCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
规范 SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11541702.png)
![5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541707.png)
![N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-6-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541709.png)
![4-amino-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11541719.png)
![4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541733.png)
![2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541743.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11541748.png)

![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11541756.png)

![2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-iodobenzoate](/img/structure/B11541766.png)
![2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11541768.png)


